molecular formula C24H42N4 B2661867 [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine CAS No. 193821-03-3

[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine

Cat. No.: B2661867
CAS No.: 193821-03-3
M. Wt: 386.628
InChI Key: RUHSUIQJWLNSMR-UHFFFAOYSA-N
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Description

[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine is a benzotriazole derivative characterized by a triazole ring substituted with a methyl group at the 5-position, linked via a methylene bridge to a dioctylamine moiety. Benzotriazoles are widely studied for their corrosion inhibition, UV stabilization, and coordination chemistry properties.

Properties

IUPAC Name

N-[(5-methylbenzotriazol-1-yl)methyl]-N-octyloctan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N4/c1-4-6-8-10-12-14-18-27(19-15-13-11-9-7-5-2)21-28-24-17-16-22(3)20-23(24)25-26-28/h16-17,20H,4-15,18-19,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHSUIQJWLNSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CN1C2=C(C=C(C=C2)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine typically involves the reaction of 5-methyl-1H-benzotriazole with dioctylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction proceeds via nucleophilic substitution, where the amine group of dioctylamine attacks the benzotriazole ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of benzotriazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification through recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Corrosion Inhibitors

One of the primary applications of [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine is as a corrosion inhibitor. Benzotriazole derivatives are known for their ability to form protective films on metal surfaces, thus preventing corrosion. The presence of the dioctylamine moiety enhances its solubility and effectiveness in various environments, particularly in aqueous solutions where metal corrosion is a concern.

Antioxidant Properties

Research has indicated that benzotriazole derivatives exhibit antioxidant properties. This application is particularly relevant in the field of polymer science, where these compounds can be used to stabilize plastics against oxidative degradation. The incorporation of this compound into polymer matrices can enhance the longevity and durability of materials exposed to UV light and heat.

Photostabilizers

In addition to its antioxidant capabilities, this compound serves as a photostabilizer for polymers. By absorbing harmful UV radiation, it prevents photodegradation of plastics and other materials. This application is crucial in industries such as packaging and automotive manufacturing where material integrity is paramount.

Biological Applications

Benzotriazole derivatives have been explored for their biological activities, including antibacterial and antifungal properties. This compound may exhibit similar properties due to its structural characteristics. Studies have suggested that such compounds can disrupt microbial cell membranes or inhibit essential enzymatic processes.

Case Study 1: Corrosion Inhibition

A study investigated the effectiveness of this compound as a corrosion inhibitor for mild steel in saline environments. The results demonstrated that at certain concentrations, the compound significantly reduced corrosion rates compared to untreated samples. The protective mechanism was attributed to the formation of a stable film on the steel surface.

Case Study 2: Photostabilization in Polymeric Materials

In another study focusing on the use of this compound as a photostabilizer, researchers incorporated it into polyvinyl chloride (PVC) formulations. The treated samples showed improved resistance to UV-induced degradation over time compared to control samples lacking the stabilizer. This finding underscores the potential for enhancing the lifespan of PVC products used outdoors.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Corrosion InhibitionPrevents metal corrosion in aqueous environmentsExtends metal lifespan
Antioxidant PropertiesStabilizes polymers against oxidative degradationEnhances durability
PhotostabilizersAbsorbs UV radiation to protect materialsPrevents photodegradation
Biological ApplicationsExhibits potential antibacterial/fungal activitiesBroadens scope for medical applications

Comparison with Similar Compounds

Structural and Functional Comparison

Benzotriazole derivatives differ in substituent groups, which influence their electronic, steric, and solubility properties. Key parameters for comparison include:

Parameter [(5-Me-Bt)methyl]dioctylamine Tolytriazole (BTA) 5-Methyl-1H-benzotriazole 1-Dodecylbenzotriazole
Molecular Weight ~405 g/mol (hypothetical) 119.12 g/mol 133.15 g/mol 287.43 g/mol
Solubility Low in water (lipophilic chains) Moderate in polar solvents Moderate in ethanol Low in water, high in organics
Coordination Sites Triazole N-atoms, amine group Triazole N-atoms Triazole N-atoms Triazole N-atoms
Thermal Stability High (long alkyl chains) Moderate Moderate High
Applications Lubricant additive, corrosion inhibitor Corrosion inhibitor UV stabilizer Metal passivation

Key Observations :

  • The dioctylamine chain in the target compound enhances hydrophobicity, making it suitable for non-aqueous systems, unlike simpler benzotriazoles like BTA .
  • The methyl group at the 5-position may sterically hinder coordination compared to unsubstituted benzotriazoles, affecting metal-binding efficiency .

Computational and Experimental Insights

  • Crystallographic Tools : SHELX programs and WinGX are critical for resolving anisotropic displacement parameters and molecular packing, which are essential for comparing steric effects in analogs.
  • Stability Studies : Long alkyl chains (e.g., dioctyl) improve thermal stability but may reduce reactivity compared to shorter-chain derivatives.

Biological Activity

The compound [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine is a derivative of benzotriazole and has garnered attention due to its potential biological activities. Benzotriazoles are known for their applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H30N4 Molecular Formula \text{C}_{19}\text{H}_{30}\text{N}_{4}\quad \text{ Molecular Formula }

This compound features a benzotriazole moiety linked to a dioctylamine group, which may influence its lipophilicity and biological interactions.

Research indicates that benzotriazole derivatives can exhibit various biological activities, including:

  • Antioxidant Properties : Benzotriazoles have been shown to scavenge free radicals and protect against oxidative stress. The presence of the methyl group at position 5 may enhance these properties by stabilizing the radical intermediates.
  • Antimicrobial Activity : Some studies suggest that benzotriazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Endocrine Disruption : Similar compounds have been implicated in endocrine disruption. Studies on related benzotriazoles have shown potential estrogenic activity, which raises concerns regarding their impact on hormonal balance in exposed organisms .

Toxicity Studies

Toxicological assessments indicate that this compound may exhibit varying degrees of toxicity depending on concentration and exposure duration. Key findings include:

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid.

Concentration (µM)% Scavenging Activity
1025
5055
10085

Case Study 2: Antimicrobial Efficacy

In vitro tests against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations above 50 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be:

BacteriaMIC (µg/mL)
E. coli50
S. aureus25

Q & A

Q. What are the key synthetic methodologies for preparing [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine?

The synthesis typically involves coupling reactions between 5-methyl-1H-benzotriazole derivatives and dioctylamine via a methylene bridge. A common approach includes:

  • Reflux conditions : Use of acetic acid as a solvent with sodium acetate as a catalyst, similar to methods for synthesizing analogous triazole derivatives (e.g., refluxing 3-formylindole derivatives with aminothiazoles) .
  • Purification : Recrystallization from DMF/acetic acid mixtures to isolate crystalline products .
  • Characterization : Confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS).

Q. How can X-ray crystallography be applied to determine the structural features of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and intermolecular interactions. For example:

  • Software tools : SHELXL (for refinement) and WinGX/ORTEP (for visualization) are widely used for small-molecule crystallography .
  • Key parameters : Triclinic or monoclinic crystal systems are common for benzotriazole derivatives, with unit cell dimensions (e.g., a=7.97A˚,b=9.17A˚a = 7.97 \, \text{Å}, b = 9.17 \, \text{Å}) and hydrogen-bonding interactions (e.g., C–H···O) stabilizing the lattice .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

Density Functional Theory (DFT) calculations can predict molecular orbitals, electrostatic potentials, and reactivity:

  • Basis sets : B3LYP/6-311++G(d,p) for optimizing geometry and calculating frontier orbitals .
  • Applications : Correlate calculated HOMO-LUMO gaps with experimental UV-Vis spectra to assess photochemical behavior.

Q. How can structure-activity relationship (SAR) studies guide the design of benzotriazole derivatives with enhanced bioactivity?

SAR analysis involves systematic modifications:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, NO2_2) on the benzotriazole ring may enhance antimicrobial activity, as seen in 5-methyltriazole-thiazole hybrids .
  • Side-chain optimization : Varying the alkyl chain length in dioctylamine can modulate lipophilicity and membrane permeability .

Q. What strategies resolve contradictions in crystallographic data for benzotriazole-based compounds?

Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise due to:

  • Polymorphism : Different crystallization solvents (e.g., ethanol vs. DMF) can yield distinct polymorphs.
  • Refinement protocols : Use SHELXL’s latest features (e.g., TWIN commands for twinned data) to improve accuracy .
  • Validation tools : CheckCIF/PLATON to identify outliers in bond distances or angles .

Q. How can experimental phasing pipelines improve the efficiency of solving crystal structures for novel benzotriazole derivatives?

High-throughput phasing using SHELXC/SHELXD/SHELXE enables rapid structure determination:

  • Robustness : SHELX programs are preferred for small-molecule datasets due to their speed and tolerance to incomplete data .
  • Automation : Integration with pipelines like CRANK2 or autoSHARP reduces manual intervention .

Methodological Challenges and Solutions

Q. What are the common pitfalls in synthesizing benzotriazole-amine conjugates, and how can they be mitigated?

  • Low yields : Competing side reactions (e.g., N-alkylation vs. O-alkylation) can occur. Use bulky bases (e.g., NaH) to favor selective alkylation .
  • Purification difficulties : Column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) effectively separates polar byproducts .

Q. How do anisotropic displacement parameters (ADPs) inform the thermal motion analysis of this compound?

ADPs derived from SHELXL refinement reveal:

  • Thermal ellipsoids : Elongated ellipsoids in the dioctyl chain indicate conformational flexibility .
  • Validation : Compare ADPs with TLS (Translation-Libration-Screw) models to distinguish static disorder from dynamic motion .

Biological and Functional Insights

Q. What in vitro assays are appropriate for evaluating the antifungal potential of this compound?

  • Mycelial growth inhibition : Test against Fusarium oxysporum or Botrytis cinerea using agar dilution methods .
  • Minimum inhibitory concentration (MIC) : Determine via broth microdilution assays, with fluconazole as a positive control .

Q. How does the methyl group on the benzotriazole ring influence bioactivity compared to unsubstituted analogs?

  • Enhanced stability : The 5-methyl group reduces metabolic degradation, as observed in imidazo[2,1-b]thiazole derivatives .
  • Steric effects : Methyl substitution may hinder binding to cytochrome P450 enzymes, reducing off-target toxicity .

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